molecular formula C19H24O2 B051057 (8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one CAS No. 4954-08-9

(8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

Cat. No.: B051057
CAS No.: 4954-08-9
M. Wt: 284.4 g/mol
InChI Key: KMBPNGRHBLMCOV-QZNHQWIBSA-N
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Description

1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one is a synthetic steroidal compound with the molecular formula C19H22O2. This compound is part of the estrane family and is characterized by its unique structure, which includes a hydroxyl group at the first position and a methyl group at the fourth position on the estrane backbone. It has significant applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one involves several steps, typically starting from estrone or other related steroidal precursors. The synthetic route often includes:

    Hydroxylation: Introduction of the hydroxyl group at the first position.

    Methylation: Addition of the methyl group at the fourth position.

    Cyclization and Aromatization: Formation of the triene structure through cyclization and aromatization reactions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are crucial in these processes.

Chemical Reactions Analysis

1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The methyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one involves its interaction with steroid hormone receptors. It binds to estrogen receptors, modulating their activity and influencing gene expression. This interaction affects various molecular pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one can be compared with other similar compounds such as estrone, estradiol, and estriol. While all these compounds share a common estrane backbone, 1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties.

Similar Compounds

    Estrone: A naturally occurring estrogen with a ketone group at the 17th position.

    Estradiol: The most potent natural estrogen with hydroxyl groups at the 3rd and 17th positions.

    Estriol: A weaker estrogen with hydroxyl groups at the 3rd, 16th, and 17th positions.

Properties

IUPAC Name

(8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-11-3-7-16(20)18-12(11)4-5-13-14(18)9-10-19(2)15(13)6-8-17(19)21/h3,7,13-15,20H,4-6,8-10H2,1-2H3/t13-,14+,15+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBPNGRHBLMCOV-QZNHQWIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC3C(C2=C(C=C1)O)CCC4(C3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@@H]3[C@@H](C2=C(C=C1)O)CC[C@]4([C@H]3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Reactant of Route 2
(8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Reactant of Route 3
(8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Reactant of Route 4
(8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Reactant of Route 5
(8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Reactant of Route 6
(8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

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